molecular formula C12H16FNO3 B13519660 tert-Butyl (2-fluoro-5-hydroxybenzyl)carbamate

tert-Butyl (2-fluoro-5-hydroxybenzyl)carbamate

Cat. No.: B13519660
M. Wt: 241.26 g/mol
InChI Key: YAXMZHYEBPIIRK-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-fluoro-5-hydroxyphenyl)methyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a fluorinated hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-fluoro-5-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated hydroxybenzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-fluoro-5-hydroxyphenyl)methyl]carbamate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane, tetrahydrofuran, or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction would regenerate the hydroxy compound.

Scientific Research Applications

tert-Butyl N-[(2-fluoro-5-hydroxyphenyl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl N-[(2-fluoro-5-hydroxyphenyl)methyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated hydroxyphenyl moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl N-[(2-fluoro-5-hydroxyphenyl)methyl]carbamate is unique due to the presence of both the fluorinated hydroxyphenyl moiety and the tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16FNO3

Molecular Weight

241.26 g/mol

IUPAC Name

tert-butyl N-[(2-fluoro-5-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-6-9(15)4-5-10(8)13/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

YAXMZHYEBPIIRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)O)F

Origin of Product

United States

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